2,4-Dichloro-1-(difluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzene ring. This compound is notable for its applications in various scientific fields, particularly in organic synthesis and material science. The molecular formula for 2,4-dichloro-1-(difluoromethoxy)benzene is C7H4Cl2F2O, and it has a molecular weight of approximately 227.01 g/mol.
2,4-Dichloro-1-(difluoromethoxy)benzene is classified as a halogenated aromatic compound. It is derived from dichlorobenzene, which serves as a precursor in its synthesis. The introduction of the difluoromethoxy group enhances its chemical properties and potential reactivity. This compound can be sourced from chemical suppliers and is often used in research settings for further chemical transformations.
The synthesis of 2,4-dichloro-1-(difluoromethoxy)benzene typically involves several steps:
The reaction conditions are critical for achieving high yields and purity of the final product. Reaction times can vary from 1 to 8 hours, with an optimal duration of approximately 3 hours at temperatures between 145 °C and 185 °C .
The molecular structure of 2,4-dichloro-1-(difluoromethoxy)benzene can be represented using the following canonical SMILES notation: C1=C(C(=CC(=C1Cl)F)Cl)OC(F)F
.
2,4-Dichloro-1-(difluoromethoxy)benzene can undergo various chemical reactions:
The specific reaction conditions, including temperature, solvent choice, and catalysts, significantly influence the outcome of these reactions. For instance, using a strong base or acid can facilitate substitution reactions effectively.
The mechanism of action for 2,4-dichloro-1-(difluoromethoxy)benzene involves its behavior as both an electrophile and a nucleophile depending on the reaction environment:
This dual reactivity allows for versatile synthetic applications in organic chemistry.
Relevant data indicates that the compound's stability is influenced by its halogen substituents, which can affect its reactivity profile.
2,4-Dichloro-1-(difluoromethoxy)benzene has several applications in scientific research:
This compound's unique properties make it valuable in various fields of research and industrial applications.
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0